

Application Notes and Protocols for Cell-Based Assays Using DEALA-Hyp-YIPD

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Compound of Interest

Compound Name: *DEALA-Hyp-YIPD*

Cat. No.: *B12385122*

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Introduction

The interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Hypoxia-Inducible Factor 1 α (HIF-1 α) is a critical cellular process and a key target in drug discovery, particularly in the fields of oncology and ischemia. Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated at specific proline residues, leading to its recognition by the VHL protein complex (VCB, composed of VHL, Elongin B, and Elongin C), subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic conditions, this degradation is inhibited, allowing HIF-1 α to accumulate and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

FAM-**DEALA-Hyp-YIPD** is a fluorescently-labeled peptide derived from HIF-1 α that contains the hydroxylated proline (Hyp) crucial for VHL binding. This peptide serves as a high-affinity probe in in vitro assays to screen for and characterize small molecule inhibitors that disrupt the VHL/HIF-1 α interaction. The primary application of this probe is in a Fluorescence Polarization (FP) displacement assay, a robust and sensitive method well-suited for high-throughput screening (HTS).

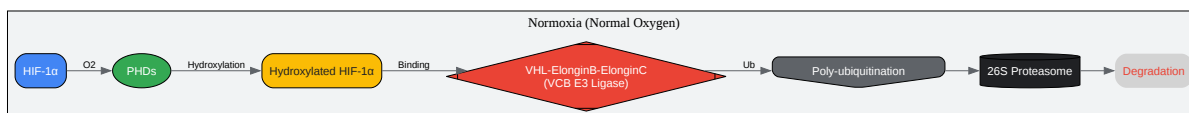
Principle of the Fluorescence Polarization (FP) Assay

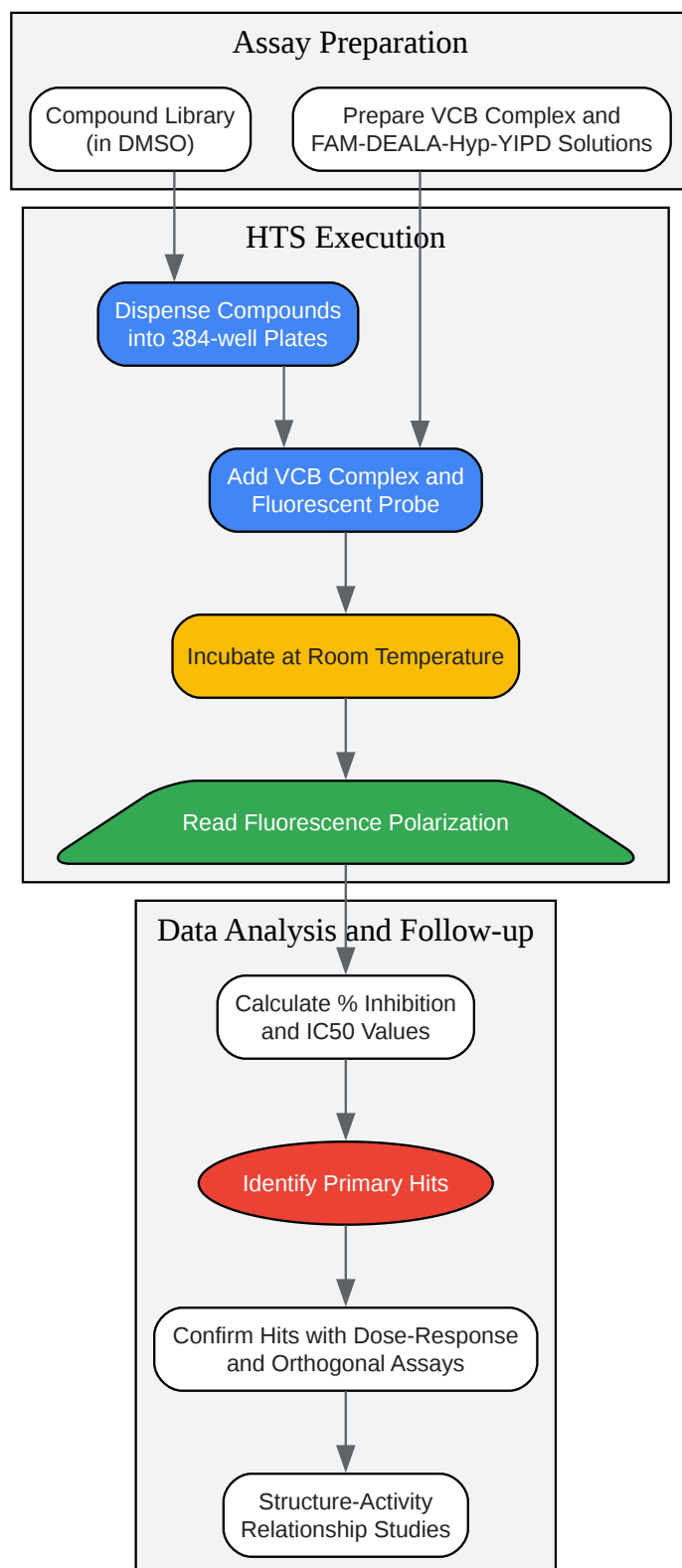
Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. When a small fluorescent molecule, such as **FAM-DEALA-Hyp-YIPD**, is unbound, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when this fluorescent peptide binds to a much larger molecule, like the VCB protein complex, its rotation is significantly slowed. This results in a higher degree of polarization of the emitted light.

In a competitive FP assay, small molecule inhibitors that bind to VHL will displace the **FAM-DEALA-Hyp-YIPD** probe. This displacement leads to an increase in the population of the small, rapidly tumbling fluorescent peptide, resulting in a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.

Signaling Pathway: HIF-1 α Degradation Mediated by VHL

Under normoxic conditions, the α -subunit of HIF-1 is targeted for proteasomal degradation through a series of enzymatic steps. Prolyl hydroxylase domain enzymes (PHDs) utilize oxygen to hydroxylate specific proline residues on HIF-1 α . This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex. Upon binding, HIF-1 α is polyubiquitinated and subsequently degraded by the 26S proteasome. This process prevents the accumulation of HIF-1 α and the activation of hypoxia-inducible genes.





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